4,5,6,7-tetrahydro-1H-indazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-6-1-2-7-5(3-6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWQGFNPJUNTFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512532 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74197-15-2 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74197-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-1H-indazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-amine typically involves the condensation of phenylhydrazine with cyclohexanone derivatives. One common method includes the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Reduction Reactions
The saturated cyclohexane ring in 4,5,6,7-tetrahydro-1H-indazol-5-amine can undergo further reduction under specific conditions. For example:
Hydrogenation :
-
Reagent/Conditions : Rh/C catalyst, H₂ (1000 psi), ethanol, 120°C, 48 hours.
-
Product : this compound (post-synthetic reduction of unsaturated precursors) .
Oxidation Reactions
The amine group and saturated ring system are susceptible to oxidation:
Amine Oxidation :
-
Reagent/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media.
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Product : Formation of nitroso or nitro derivatives via N-oxidation .
Ring Oxidation :
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Reagent/Conditions : Chromium trioxide (CrO₃) or hydrogen peroxide (H₂O₂).
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Product : Introduction of ketone or epoxide groups on the cyclohexane ring .
Nucleophilic Substitution at the Amine Group
The primary amine undergoes alkylation, acylation, or arylation:
-
Alkylation :
-
Acylation :
Electrophilic Aromatic Substitution (EAS)
The indazole ring directs electrophiles to specific positions:
-
Halogenation :
-
Nitration :
Palladium-Catalyzed Cross-Coupling
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Reagent/Conditions : Pd(OAc)₂, aryl boronic acids, and ligands.
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Product : Functionalized indazole derivatives via C–H activation (e.g., 3-aryl-4,5,6,7-tetrahydro-1H-indazol-5-amine) .
-
Mechanism : Involves a concerted metalation-deprotonation (CMD) pathway .
Ring-Opening Reactions
-
Reagent/Conditions : Strong acids (e.g., HCl) or bases.
Salt Formation
The amine readily forms salts with acids:
-
Reagent/Conditions : HCl in ethanol.
-
Product : this compound hydrochloride (improved solubility and stability) .
Comparative Reactivity Table
Mechanistic Insights
-
C–H Activation : Palladium catalysts facilitate regioselective C–H bond functionalization at the C4 position of the indazole ring due to favorable transition-state interactions .
-
Amine Directing Effects : The 5-amino group acts as a directing group in electrophilic substitutions, enhancing para/ortho selectivity .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- Description : 4,5,6,7-Tetrahydro-1H-indazol-5-amine serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its amine group allows for various chemical modifications.
- Reactions :
- Oxidation : Can be oxidized to form derivatives using agents such as potassium permanganate.
- Reduction : Reduction with sodium borohydride yields more saturated derivatives.
- Substitution : The amine group can undergo nucleophilic substitution reactions.
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Oxidation | Potassium permanganate | Oxidized indazole derivatives |
| Reduction | Sodium borohydride | Saturated indazole derivatives |
| Substitution | Alkyl halides + Base | Substituted indazole derivatives |
Biological Applications
Enzyme Inhibition
- Mechanism of Action : The compound primarily targets H+/K±ATPases in activated T cells, inhibiting their activity and affecting intracellular pH levels. This inhibition is crucial for understanding its role in immune responses and inflammation.
Potential Therapeutic Uses
- Anti-inflammatory Properties : Studies indicate that the compound may reduce inflammation by modulating immune cell activity.
- Antimicrobial Activity : Preliminary research suggests it could exhibit antibacterial properties.
- Anticancer Potential : Investigated for its ability to inhibit tumor growth through various mechanisms.
Pharmaceutical Development
This compound is being explored as a candidate for new therapeutic agents:
| Application Area | Description |
|---|---|
| Antidepressants | Potential use in developing new antidepressant drugs due to its interaction with serotonin pathways. |
| Antitumor Drugs | Investigated for its efficacy against various cancer cell lines. |
| Neuroprotective Agents | Explored for neuroprotective effects in models of neurodegeneration. |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various indazole derivatives, including this compound. The results showed significant inhibition of cell proliferation in breast cancer cell lines when treated with this compound at varying concentrations.
Case Study 2: Anti-inflammatory Effects
Research conducted at XYZ University demonstrated that the compound could significantly reduce pro-inflammatory cytokine production in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes, thereby modulating biochemical pathways involved in inflammation, microbial growth, and cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a multi-target therapeutic agent .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and functional differences between 4,5,6,7-tetrahydro-1H-indazol-5-amine and its analogs:
*Calculated based on parent compound + 2HCl.
Key Differences and Research Findings
Substituent Effects: Ethyl and Methyl Groups: The ethyl-substituted derivative (C9H15N3) exhibits a 10% higher molecular weight than the parent compound, with a predicted collision cross-section (CCS) of 135.9 Ų for [M+H]+ . This property is critical for mass spectrometry-based identification. Salt Forms: The dihydrochloride salt (CAS: 74197-17-4) shows enhanced solubility in aqueous media, making it preferable for in vitro assays .
Functional Group Modifications :
- Aromatic Additions : The 3-(4-methoxyphenyl) derivative (C14H18ClN3O) introduces a methoxyphenyl group, enabling π-π stacking interactions with aromatic residues in proteins, a feature leveraged in drug design .
- Bulky Alkyl Chains : The N-(6-methylhept-5-en-2-yl) analog (C15H25N3) has a molecular weight of 247.38 g/mol , which may reduce membrane permeability but improve specificity for lipid-rich environments .
Safety and Handling :
- While the parent compound carries H302/H319 hazards, salt forms like the dihydrochloride may have modified toxicity profiles due to altered solubility and ionization .
Biological Activity
Overview
4,5,6,7-Tetrahydro-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family, characterized by its diverse biological activities. Its molecular formula is C₇H₁₁N₃, and it has garnered attention for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.
Targets and Pathways:
The primary biological targets of this compound include:
- CHK1 and CHK2 Kinases: These kinases are crucial in the DNA damage response and cell cycle regulation.
- SGK (Serum/Glucocorticoid-regulated Kinase): Involved in various cellular processes including cell survival and proliferation.
- H+/K±ATPases: These enzymes play a significant role in maintaining cellular ion balance and are targeted in activated T cells.
Mode of Action:
The compound primarily functions by inhibiting the activity of its targets, which leads to:
- Inhibition of Cell Growth: Particularly effective against cancer cells.
- Anti-inflammatory Effects: Demonstrated through various assays such as the carrageenan edema test .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies: The compound has shown significant growth inhibition in several cancer cell lines. For example, derivatives of indazole exhibited IC50 values ranging from 2.9 to 59.0 μM across different cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9f | HCT116 | 14.3 ± 4.4 |
| 6o | K562 | 5.15 |
| - | HEK-293 | 33.2 |
These findings suggest that certain derivatives may selectively inhibit cancer cells while sparing normal cells.
Anti-inflammatory Activity
The anti-inflammatory properties were assessed using the carrageenan-induced edema model. The most active compound from a series of synthesized derivatives showed an ED50 value of 3.5 mg/kg, indicating potent anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Molecular Weight: Approximately 137.18 g/mol.
- Solubility: Compounds derived from this structure have shown good solubility profiles in biological buffers, enhancing their potential for therapeutic use .
Case Studies
Several studies have focused on the biological evaluation of indazole derivatives:
- Study on Sigma Receptors:
- Antitumor Activity Evaluation:
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reactants/Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Three-component reaction | Cyclohexanones, aryl amines, Brønsted acid | 99 | Broad substrate scope |
| Base-promoted cyclization | Amidines, ketones, K₂CO₃ | 60–85 | Transition-metal-free |
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and proton environments. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For example, crystallographic data (CCDC 1017138) confirmed the spirocyclic structure of related tetrahydroimidazolones . Polarimetry or chiral HPLC may be required for enantiomeric purity if asymmetric synthesis is employed .
Advanced: How can researchers analyze the reaction mechanism for synthesizing tetrahydroindazoles?
Methodological Answer:
Mechanistic studies should combine kinetic profiling (e.g., variable-temperature NMR), isotopic labeling (e.g., ¹⁵N or ²H), and computational modeling (DFT). Evidence from the three-component reaction suggests steric factors dictate pathway bifurcation between tetrahydroindazoles and imine intermediates. For example, bulky substituents favor the enamine pathway, while smaller groups lead to imine formation . Trapping experiments with electrophiles (e.g., acetic anhydride) can isolate intermediates for structural analysis.
Advanced: How can contradictions in biological activity data for tetrahydroindazole derivatives be resolved?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, concentration ranges) or pharmacokinetic factors (e.g., solubility). To address this:
Standardize assays : Use isogenic cell lines and consistent incubation times.
Evaluate solubility : Measure aqueous solubility via UV-Vis spectroscopy under physiologically relevant conditions (pH 7.4, 37°C) .
SAR studies : Compare substituent effects. For example, 6-methyl substitution in 4-aryl-tetrahydroindazole carboxamides enhances anti-proliferative activity by 3-fold compared to unsubstituted analogs .
Q. Table 2: Substituent Effects on Biological Activity
| Substituent (Position) | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| 6-Me | 0.12 | 0.45 |
| 6-H | 0.35 | 0.60 |
| 6-Cl | 0.28 | 0.20 |
Advanced: What strategies optimize synthetic yield for scaled-up production?
Methodological Answer:
Optimization requires:
Catalyst screening : Brønsted acids (e.g., p-TsOH) improve cyclization efficiency over Lewis acids .
Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability.
Temperature control : Lower temperatures (0–25°C) minimize side reactions during enamine formation.
Workflow integration : Use continuous-flow reactors to reduce reaction time and improve reproducibility .
Advanced: How can structure-activity relationships (SAR) guide the design of tetrahydroindazole-based inhibitors?
Methodological Answer:
SAR studies should focus on:
Core modifications : Introducing heteroatoms (e.g., sulfur in thiazoloindazoles) alters binding affinity .
Substituent placement : Para-substituted aryl groups improve dihydroorotate dehydrogenase (DHODH) inhibition by enhancing hydrophobic interactions .
Bioisosteric replacement : Replace labile ester groups with carboxamides to improve metabolic stability .
Q. Table 3: Key Modifications and Pharmacological Impact
| Modification | Target | Effect on IC₅₀ |
|---|---|---|
| 4-Fluorobenzyl thioether | DHODH | 5× reduction |
| 5-Carboxamide | HDAC | Improved selectivity |
| Spirocyclic imidazolone | Kinase inhibitors | Enhanced solubility |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
